Diethylphénylphosphine

Vue d'ensemble

Description

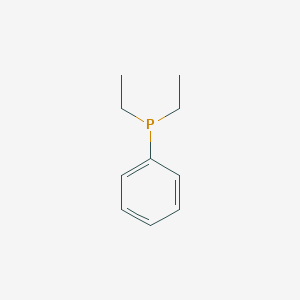

Diethylphenylphosphine is a chemical compound with the formula (C2H5)2PC6H5 . It is used as a catalyst for selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .

Synthesis Analysis

Diethylphenylphosphine is synthesized by the reaction of methylmagnesium halide with dichlorophenylphosphine . The phosphine is purified by distillation under reduced pressure .

Molecular Structure Analysis

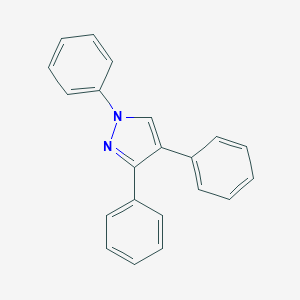

The molecular structure of Diethylphenylphosphine is pyramidal, where the phenyl group and two methyl groups are connected to the phosphorus . The bond length and angles are as follows: P-C Me: 1.844, P-C Ph: 1.845 Å, C-C: 1.401 Å, C-H Me: 1.090 Å, C-H Ph: 1.067 Å, C-P-C: 96.9°, C-P-C (ring): 103.4°, P-C-H: 115.2° .

Chemical Reactions Analysis

Diethylphenylphosphine is used as a catalyst for various reactions including selective cross-dimerization, diastereoselective condensations, carboxyl migration reactions, selective hydrogenation, and asymmetric induction by chiral diphosphines in ring contraction .

Physical and Chemical Properties Analysis

Diethylphenylphosphine has a refractive index of n20/D 1.546 (lit.) . It boils at 120-121 °C/29 mmHg (lit.) and has a density of 0.954 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Réaction de couplage croisé de Buchwald-Hartwig

La Diethylphénylphosphine est utilisée comme ligand dans les réactions de couplage croisé de Buchwald-Hartwig . Cette réaction est un outil puissant pour la formation de liaisons carbone-azote et carbone-oxygène, qui sont des motifs structurels clés dans de nombreux produits pharmaceutiques et produits naturels.

Réaction de Heck

Dans la réaction de Heck, la this compound agit comme un ligand pour faciliter la formation de liaison carbone-carbone catalysée par le palladium entre une alcène et un halogénure d'aryle . Cette réaction est largement utilisée en synthèse organique pour la construction de molécules complexes.

Couplage de Hiyama

La this compound est également utilisée dans les réactions de couplage de Hiyama . Cette réaction implique le couplage croisé d'organosilanes avec des halogénures organiques pour former des liaisons carbone-carbone, ce qui est une étape cruciale dans la synthèse de nombreux composés organiques.

Couplage de Negishi

Dans les réactions de couplage de Negishi, la this compound sert de ligand . Cette réaction est utilisée pour former des liaisons carbone-carbone en couplant des composés organozinciques avec des halogénures organiques, ce qui est utile dans la synthèse de molécules organiques complexes.

Couplage de Sonogashira

La this compound est utilisée dans les réactions de couplage de Sonogashira . Cette réaction implique le couplage d'un halogénure d'aryle ou de vinyle avec un alcyne terminal pour former une liaison carbone-carbone, ce qui est une étape clé dans la synthèse de nombreux produits pharmaceutiques et produits naturels.

Couplage de Stille

Dans les réactions de couplage de Stille, la this compound agit comme un ligand . Cette réaction implique le couplage de composés organoétain avec des halogénures organiques pour former des liaisons carbone-carbone, ce qui est une étape cruciale dans la synthèse de nombreux composés organiques.

Couplage de Suzuki-Miyaura

La this compound est également utilisée dans les réactions de couplage de Suzuki-Miyaura . Cette réaction implique le couplage croisé de composés organoborés avec des halogénures organiques pour former des liaisons carbone-carbone, ce qui est une étape clé dans la synthèse de nombreux produits pharmaceutiques et produits naturels.

Induction asymétrique

La this compound peut être utilisée pour l'induction asymétrique dans les réactions de contraction de cycle . Cela implique l'utilisation de diphosphines chirales pour induire l'asymétrie dans le produit, ce qui est une stratégie clé dans la synthèse de molécules chirales.

Safety and Hazards

Diethylphenylphosphine is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Mécanisme D'action

Target of Action

Diethylphenylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, diethylphenylphosphine can bind to a metal center in a coordination complex. This binding can significantly influence the reactivity of the metal center and result in various downstream effects.

Mode of Action

Diethylphenylphosphine interacts with its targets through its phosphine functional group . This interaction can facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in organic synthesis, leading to the formation of various organic compounds.

Biochemical Pathways

For instance, they can interact with cytochrome P-450 monooxygenase systems . These systems play a crucial role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

It’s known that the compound can be metabolized to diethylphenylphosphine oxide in the presence of nadph and cytochrome p-450 .

Result of Action

The primary result of diethylphenylphosphine’s action is the facilitation of various coupling reactions, leading to the formation of diverse organic compounds . These reactions are fundamental in organic synthesis, contributing to the production of pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

diethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTCZSBUROAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166891 | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-53-4 | |

| Record name | Diethylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diethylphenylphosphine?

A1: Diethylphenylphosphine has the molecular formula C10H15P and a molecular weight of 166.20 g/mol.

Q2: Are there any characteristic spectroscopic features of Diethylphenylphosphine complexes?

A: Yes, several spectroscopic features are relevant. For instance, phosphonium compounds derived from Diethylphenylphosphine display a P-H stretching band in the infrared region near 2420 cm-1. [] Additionally, in the 1H NMR spectra of paramagnetic complexes containing Diethylphenylphosphine, the absence of phosphorus-hydrogen coupling and minimal hydrogen-hydrogen coupling (less than 7 Hz) are observed. []

Q3: What types of metal complexes can Diethylphenylphosphine form?

A: Diethylphenylphosphine readily forms complexes with a variety of transition metals. Examples include:* Octahedral Complexes: It forms stable octahedral complexes with metals like ruthenium(III), rhenium(III), rhodium(III), and iridium(III). These complexes often adopt a mer configuration, with three chlorine ligands and two Diethylphenylphosphine ligands. [, , , ]* Square Planar Complexes: Diethylphenylphosphine acts as a ligand in square planar complexes of platinum(II). In these cases, the Diethylphenylphosphine ligands typically occupy trans positions relative to each other. [, ]* Other Geometries: The coordination chemistry is diverse. For example, Diethylphenylphosphine coordinates to the trirhenium cluster in Re3Me9(PEt2Ph)2, influencing the geometry of the cluster core. []

Q4: How does the presence of a unique chlorine atom in the binuclear complex Ru2Cl4(Et2PhP)5 affect the structure?

A: In Ru2Cl4(Et2PhP)5, one ruthenium atom is linked to three phosphorus atoms from Diethylphenylphosphine ligands, while the other ruthenium atom binds to two phosphorus atoms and a non-bridging chlorine atom. This unique chlorine atom introduces asymmetry in the structure, particularly influencing the position of the trans-bridging chlorine atom relative to the two ruthenium centers. []

Q5: Can Diethylphenylphosphine induce rearrangement in rhenium(V) oxo Schiff base complexes?

A: Yes, reactions of certain rhenium(V) oxo Schiff base complexes, such as trans-[ReOCl(acac2pn)] (acac2pn = N,N'-propylenebis(acetylacetone) diimine), with Diethylphenylphosphine can lead to intramolecular rearrangement, yielding asymmetric cis-[Re(V)O(PEt2Ph)(acac2pn)]+ complexes. This rearrangement is influenced by both the ligand backbone length and the nature of the phosphine. []

Q6: How does the ruthenium complex [Ru2Cl3(Et2PhP)6]+Cl− interact with aldehydes?

A: The complex [Ru2Cl3(Et2PhP)6]+Cl− can abstract a carbonyl group from saturated aldehydes, resulting in the formation of RuCl2(CO)(Et2PhP)3. The reaction products vary depending on the aldehyde used. For example, acetaldehyde yields methane, while propanal and butanal produce a mixture of hydrocarbons and the corresponding alcohol. []

Q7: What mechanistic insights were gained from deuterium labeling studies on the reaction of [Ru2Cl3(Et2PhP)6]+Cl− with aldehydes?

A: Deuterium labeling studies using C2H5CDO and CD3CH2CHO revealed that, unlike rhodium-based systems, the ruthenium complex promotes labilization of both α- and β-hydrogen atoms in the aldehyde. This suggests a distinct mechanism for decarbonylation compared to rhodium complexes. []

Q8: Does Diethylphenylphosphine have applications in phosphine-mediated multi-component reactions?

A: Yes, Diethylphenylphosphine mediates the synthesis of functionalized naphthalene derivatives from o-phthalaldehydes, nucleophiles, and mono- or 1,3-disubstituted allenes. The reaction proceeds through a sequence involving aldol addition, Wittig olefination, and dehydration. []

Q9: What is known about the thermal stability of Diethylphenylphosphine complexes?

A: The thermal stability can vary. For instance, bis(triphenylphosphonium) hexachlorouranate(IV), containing Diethylphenylphosphine, decomposes above 180 °C, releasing two equivalents of HCl in a stepwise manner with increasing temperature. []

Q10: How does Diethylphenylphosphine react with carbon disulfide?

A: The reaction of Diethylphenylphosphine with carbon disulfide in nitrile solutions exhibits reversible pseudo-first-order kinetics. The activation and equilibrium parameters are influenced by the specific nitrile solvent used. []

Q11: Does Diethylphenylphosphine react with chloranil?

A: Yes, Diethylphenylphosphine reacts with chloranil, but the specific details of this reaction and the resulting products are not provided in the given research abstracts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

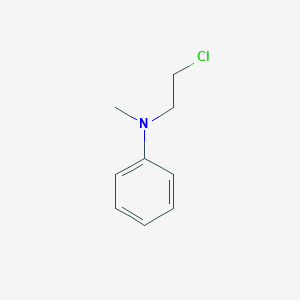

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)